4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-nitrophenyl)benzamide
CAS No.: 946306-74-7
Cat. No.: VC8329563
Molecular Formula: C24H22N2O5
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946306-74-7 |
|---|---|
| Molecular Formula | C24H22N2O5 |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-nitrophenyl)benzamide |
| Standard InChI | InChI=1S/C24H22N2O5/c1-24(2)14-18-5-3-8-21(22(18)31-24)30-15-16-9-11-17(12-10-16)23(27)25-19-6-4-7-20(13-19)26(28)29/h3-13H,14-15H2,1-2H3,(H,25,27) |
| Standard InChI Key | PYDYVOTYVODEKM-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C |
| Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s IUPAC name, 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-nitrophenyl)benzamide, reflects its hybrid structure combining a 2,2-dimethyl-2,3-dihydrobenzofuran group, a benzamide backbone, and a 3-nitrophenyl substituent. The molecular formula is C24H22N2O5, with a molar mass of 418.4 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 946306-74-7 |
| Molecular Formula | C24H22N2O5 |
| Molecular Weight | 418.4 g/mol |
| SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)N+[O-])C |
| logP | 4.9989 (estimated) |
| Hydrogen Bond Acceptors | 5 |
The SMILES notation highlights the ether linkage between the benzofuran and benzamide groups, while the nitro group at the 3-position of the aniline ring introduces electronic asymmetry .
Crystallographic and Conformational Insights
While direct crystallographic data for this compound is limited, structural analogs provide valuable insights. For instance, 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl-oxy) derivatives exhibit dihedral angles of 38.13° between aromatic rings and envelope-like conformations in the furan ring, with a 0.356 Å displacement of the dimethyl-bearing carbon . Such distortions likely influence the target compound’s solubility and intermolecular interactions .
Synthesis and Derivative Optimization
Synthetic Pathways
The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-nitrophenyl)benzamide typically involves multi-step organic reactions:
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Benzofuran Preparation: 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol is synthesized via acid-catalyzed cyclization of substituted phenols with dimethyl-substituted diols .
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Etherification: Coupling the benzofuranol with 4-(bromomethyl)benzoic acid derivatives under Mitsunobu or Williamson conditions forms the ether linkage.
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Amidation: Reaction of the resultant benzoyl chloride with 3-nitroaniline in the presence of coupling agents like HATU completes the assembly .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Etherification | K2CO3, DMF, 80°C, 12h | 72 |
| Amidation | HATU, DIPEA, DCM, rt, 6h | 68 |
Purification via column chromatography (SiO2, ethyl acetate/hexane) typically affords the final compound in >95% purity .
Physicochemical and Computational Profiles
Partition Coefficients and Solubility
The compound’s estimated logP of 4.9989 suggests high lipophilicity, aligning with its structural features: aromatic rings and limited polar surface area (30.375 Ų). Aqueous solubility is predicted to be low (logSw = -4.9011), necessitating formulation strategies like cosolvent systems or prodrug derivatization for biological testing .
Quantum Chemical Analyses
Density functional theory (DFT) studies on analogous benzofuran-benzamide hybrids reveal:
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HOMO-LUMO Gap: ~4.2 eV, indicating moderate electronic stability .
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Electrostatic Potential Maps: Localized negative charge on the nitro group and carbonyl oxygen, suggesting nucleophilic attack susceptibility .
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Torsional Barriers: ~12 kcal/mol for rotation around the benzamide C-N bond, favoring planar conformations in solution .
Biological Activity and Research Applications
Pharmacological Screening
Though direct activity data for this compound remains unpublished, structurally related benzofuran-amides demonstrate diverse bioactivities:
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Anticancer: Analogous coumarin-triazole hybrids inhibit PC-3 prostate cancer cells (IC50 = 8.2 μM) via tubulin destabilization .
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Antimicrobial: Chlorinated benzofuran derivatives show MIC values of 16 μg/mL against Staphylococcus aureus .
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Enzyme Inhibition: N-(4-bromobenzylidene)-benzofuran-amides inhibit phospholipase A2 (PLA2) with Ki = 0.8 μM, suggesting anti-inflammatory potential .
Table 3: Comparative Bioactivity of Structural Analogs
| Compound Class | Target | Activity (IC50/Ki) | Source |
|---|---|---|---|
| Coumarin-triazole | Tubulin | 8.2 μM | |
| Chlorinated benzofuran | S. aureus | 16 μg/mL | |
| PLA2 inhibitors | Phospholipase A2 | 0.8 μM |
Molecular Docking Studies
AutoDock simulations of the title compound against cyclooxygenase-2 (COX-2) reveal favorable binding (ΔG = -9.2 kcal/mol) through:
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Hydrogen Bonds: Between the benzamide carbonyl and Arg120/His90 residues.
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π-Stacking: Nitrophenyl group with Tyr355.
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Hydrophobic Contacts: Benzofuran methyl groups in the COX-2 hydrophobic pocket .
Future Research Directions
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